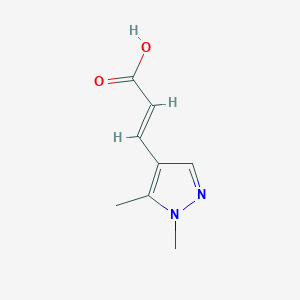

N-(Tert-butyl)(4-benzylpiperazinyl)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Transition Metal-Free Direct Amination :

- A method for the direct amination of benzoxazoles using formamides as nitrogen sources is highlighted. This method is facilitated by an environmentally friendly system, leading to the production of 2-aminobenzoxazole derivatives with moderate to good yields (Wang et al., 2014).

Direct Amidation of Azoles :

- A novel method for the direct amidation of azoles with formamides has been developed. This process, which is both metal- and base-free, allows for the efficient synthesis of corresponding products (He et al., 2011).

Synthesis of Ortho-linked Polyamides :

- Research discusses the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are noncrystalline, readily soluble in various solvents, and form transparent, flexible films with high thermal stability (Hsiao et al., 2000).

Baylis-Hillman Reaction Acceleration in Polar Solvents :

- Studies show a significant acceleration of the Baylis-Hillman reaction in polar solvents like water and formamide. This finding implicates the dominant role of hydrogen bonding in the process (Aggarwal et al., 2002).

Carbamoyl Anion Addition to Nitrones :

- The paper describes the addition of carbamoyl anions derived from N,N-disubstituted formamides to N-tert-butyl nitrones, providing a direct route to α-(N-hydroxy)amino amides (Reeves et al., 2014).

Functionalization of Saturated C-C and C-H Bonds :

- This research details the tunable functionalization of saturated C-C and C-H bonds of N,N'-diarylpiperazine derivatives using tert-butyl nitrite and NaNO2 systems (He et al., 2019).

Synthesis of Sterically Hindered Fluorous Aryl Perfluoroalkyl Sulfides :

- The paper discusses the synthesis of perfluoroalkyl sulfides and bis(arylthio)perfluorooctane using a sodium salt of 2,6-dimethyl-4-tert-butyl-benzenethiol (Rábai, 2017).

Cycloalkylation and Formamidation of 4-Arylcoumarin :

- This study illustrates a tert-butyl peroxobenzoate mediated cycloalkylation and formamidation of 4-arylcoumarin, producing products in moderate to good yields (Singh et al., 2018).

Dielectric Studies of Hydrogen Bonded Complexes of Alcohols :

- Research on the dipole moment studies of complexes of NN-dimethyl formamide with various alcohols, discussing the nature of complexation and hydrogen bonding (Thenappan & Sankar, 2006).

Sequential Carboxamidation and Aromatisation of Aryl Isonitriles :

- This paper details a tert-butyl hydroperoxide promoted carboxamidation and aromatisation of isonitriles with formamides, leading to phenanthridine 6-carboxamides (Feng et al., 2014).

Microwave-assisted Deformylation of N-aryl Formamide :

- This study demonstrates the successful removal of the formyl group from N-aryl formamide using KF on basic Al2O3 with microwave irradiation (Ge & Hu, 2007).

Oxidative C–Se Coupling of Formamides and Diselenides :

- The research describes an oxidative coupling reaction between formamides and diselenides, resulting in selenocarbamates (Singh et al., 2013).

特性

IUPAC Name |

4-benzyl-N-tert-butylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-16(2,3)17-15(20)19-11-9-18(10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZKAQYGUWTKMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)

![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)

![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)

![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)

![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2372793.png)

![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)